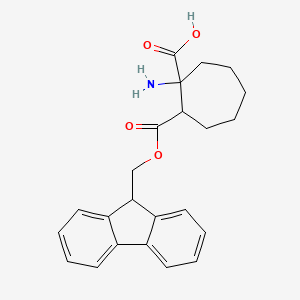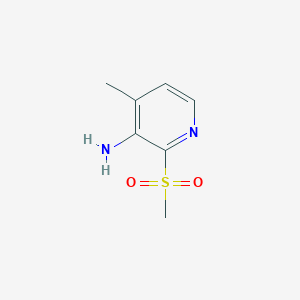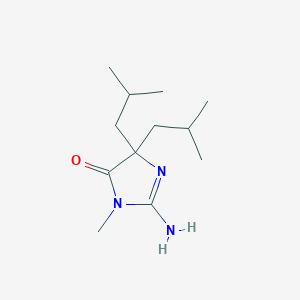
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C11H22N3O. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the reaction of 5,5-diisobutyl-3-methylimidazolidin-4-one with an appropriate amine to introduce the imino group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxo-compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazolidinone derivatives.
Scientific Research Applications
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting processes like cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Imino-1-methylimidazolidin-4-one: Known for its use in medicinal chemistry.
2-Imino-1-ethylimidazolidin-4-one: Explored for its biological activities.
2-Imino-1-phenylimidazolidin-4-one: Studied for its potential therapeutic applications.
Uniqueness
2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one stands out due to its unique structural features, such as the presence of bulky isobutyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-3-methyl-5,5-bis(2-methylpropyl)imidazol-4-one |
InChI |
InChI=1S/C12H23N3O/c1-8(2)6-12(7-9(3)4)10(16)15(5)11(13)14-12/h8-9H,6-7H2,1-5H3,(H2,13,14) |
InChI Key |
QJINRIDHSZMNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(=O)N(C(=N1)N)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



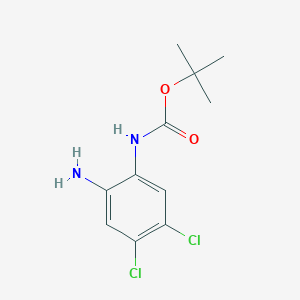
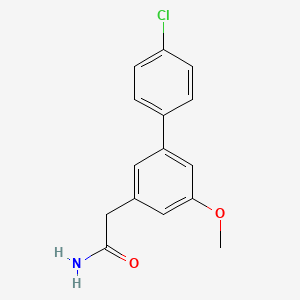

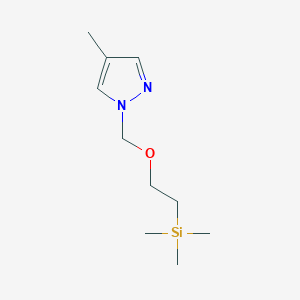
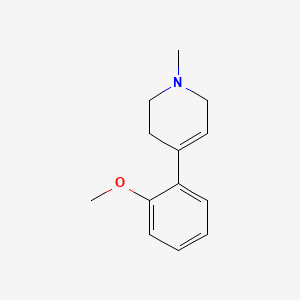
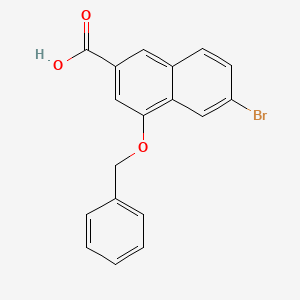
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)



